N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group, a chlorophenoxy group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form an intermediate, which is then reacted with urea to introduce the carbamoyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield chlorophenoxy acids, while reduction can produce chlorophenoxy alcohols or amines.
Scientific Research Applications
N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide
- N-carbamoyl-2-(4-bromophenoxy)-2-methylpropanamide
- N-carbamoyl-2-(4-fluorophenoxy)-2-methylpropanamide
Uniqueness
N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and industrial applications.
Properties
CAS No. |
29973-16-8 |
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Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
N-carbamoyl-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,9(15)14-10(13)16)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H3,13,14,15,16) |
InChI Key |
MNPHIHMHQITUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(=O)N)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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